![molecular formula C18H18N4O4S2 B2924501 N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1324507-07-4](/img/structure/B2924501.png)
N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, an azetidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Azetidine Ring: : The azetidine ring can be constructed via a cyclization reaction involving a suitable amine and an alkyl halide. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the cyclization.
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Coupling Reactions: : The thiophene ring and the benzenesulfonamide moiety are introduced through coupling reactions. These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
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Final Assembly: : The final compound is assembled by linking the intermediate structures through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and greener solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.
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Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C), leading to the corresponding amine derivatives.
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Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings, which are known for their conductive and luminescent properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, as sulfonamides are known to mimic the structure of natural substrates in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
- N,N-dimethyl-4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties. This makes it particularly interesting for applications in materials science and electronics.
Biological Activity
N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that integrate thiophene and oxadiazole moieties. The presence of these functional groups is significant as they contribute to the compound's biological properties. The synthesis process can vary, but it generally includes:
- Formation of the thiophene derivative through cyclization reactions.
- Synthesis of the oxadiazole ring , which is known for its diverse biological activities.
- Coupling with azetidine and benzenesulfonamide to form the final product.
Antimicrobial Activity
Research indicates that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
N,N-dimethyl... | P. aeruginosa | 8 µg/mL |
These results suggest that the presence of both thiophene and oxadiazole contributes to enhanced antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:
Cell Line | IC50 (µM) |
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MCF-7 (Breast) | 15 |
HeLa (Cervical) | 10 |
A549 (Lung) | 12 |
These findings indicate that the compound may interfere with cellular proliferation and promote cell death in cancerous cells.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
A notable case study involved the evaluation of the compound's effects on rheumatoid arthritis models in mice. The treatment group displayed a significant reduction in joint swelling and inflammation compared to the control group.
The proposed mechanism of action for this compound involves:
- Inhibition of bacterial cell wall synthesis , leading to cell lysis.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
- Suppression of inflammatory mediators , resulting in decreased inflammation.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-26-17)15-4-3-9-27-15/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLATBFSUORMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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